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For researchers, scientists, and drug development professionals, this guide provides an
objective comparison of the efficacy of Derazantinib and Pemigatinib, two prominent FGFR
inhibitors used in the treatment of cholangiocarcinoma. This analysis is supported by data from
key clinical trials, detailed experimental protocols, and visualizations of relevant biological
pathways and workflows.

Derazantinib and Pemigatinib are both kinase inhibitors that target fibroblast growth factor
receptors (FGFRs), which play a crucial role in cell proliferation, differentiation, and survival.[1]
Genetic alterations in FGFR genes, particularly fusions and rearrangements of FGFR2, are
known oncogenic drivers in a subset of intrahepatic cholangiocarcinoma (iCCA) cases,
occurring in approximately 10-16% of patients.[2][3] Both Derazantinib and Pemigatinib have
shown clinical efficacy in patients with FGFR2-altered iCCA. This guide aims to provide a
comparative overview of their performance based on available clinical trial data.

Comparative Efficacy

The clinical efficacy of Derazantinib and Pemigatinib has been evaluated in separate, single-
arm Phase 2 clinical trials: the FIDES-01 trial for Derazantinib and the FIGHT-202 trial for
Pemigatinib. It is important to note that in the absence of head-to-head trials, direct
comparisons should be interpreted with caution due to potential differences in study
populations and designs.
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Data from the FIDES-01 trial showed that in patients with FGFR2 fusion-positive iCCA,
Derazantinib resulted in an objective response rate (ORR) of 21.4% and a disease control rate
(DCR) of 75.7%.[4] The median progression-free survival (PFS) was 8.0 months, and the
median overall survival (OS) was 17.2 months.[4] In a separate cohort of patients with FGFR2
mutations or amplifications, the ORR was 6.5% with a DCR of 58.1%.[4]

The final results of the FIGHT-202 trial for Pemigatinib in patients with FGFR2 fusions or
rearrangements demonstrated an ORR of 37.0%, with a median duration of response (DOR) of
9.1 months.[5] The median PFS was 7.0 months, and the median OS was 17.5 months.[5][6]

.. Pemigatinib (FIGHT-202,
Derazantinib (FIDES-01,

Efficacy Endpoint . FGFR2
FGFR2 Fusions) .
Fusions/Rearrangements)

Objective Response Rate

21.4%[4] 37.0%][5]
(ORR)
Disease Control Rate (DCR) 75.7%][4] 82.0%][7]
Median Progression-Free
) 8.0 monthsl[4] 7.0 months|6]
Survival (PFS)
Median Overall Survival (OS) 17.2 months[4] 17.5 months[5][6]
Median Duration of Response
6.4 months[2] 9.1 monthsJ[5]

(DOR)

Mechanism of Action

Both Derazantinib and Pemigatinib are orally bioavailable, ATP-competitive inhibitors of FGFR
kinases.[8][9] Derazantinib is a potent inhibitor of FGFR1, FGFR2, and FGFR3.[8][10] It has
also been shown to inhibit other kinases such as colony-stimulating factor 1 receptor (CSF1R)
and vascular endothelial growth factor receptor 2 (VEGFR2).[11][12]

Pemigatinib is a selective inhibitor of FGFR1, FGFR2, and FGFR3.[1][13] By binding to the
ATP-binding site of these receptors, both drugs prevent their phosphorylation and subsequent
activation of downstream signaling pathways.[1][8] This inhibition disrupts crucial pathways for
tumor cell growth and survival, such as the RAS/MAPK and PI3K/AKT pathways.[1][9]
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Experimental Protocols

The following sections detail the methodologies of the key clinical trials for Derazantinib and
Pemigatinib.

FIDES-01 (Derazantinib)

The FIDES-01 trial was a Phase 2, open-label, single-arm study evaluating the efficacy of
Derazantinib in patients with inoperable or advanced iCCA with FGFR2 gene fusions,
mutations, or amplifications who had received at least one prior line of systemic therapy.[3][4]

o Patient Population: Adults with unresectable or advanced iCCA with documented FGFR2
gene fusions, mutations, or amplifications who had progressed on at least one prior systemic
therapy.[3][14]

» Dosing: Derazantinib was administered orally at a dose of 300 mg once daily.[3][14]

» Primary Endpoints: The primary endpoint for the FGFR2 fusion cohort was ORR, assessed
by a central radiology review. For the FGFR2 mutation or amplification cohort, the primary
endpoint was PFS.[3]

o Tumor Assessment: Tumor response was evaluated every 8 weeks using RECIST 1.1
criteria.[15]

FIGHT-202 (Pemigatinib)

The FIGHT-202 trial was a multicenter, open-label, single-arm, Phase 2 study that evaluated
the efficacy and safety of Pemigatinib in patients with previously treated, locally advanced or
metastatic cholangiocarcinoma with and without FGFR genetic alterations.[5][6]

o Patient Population: The study enrolled patients into three cohorts: Cohort A with FGFR2
fusions or rearrangements, Cohort B with other FGF/FGFR alterations, and Cohort C with no
FGF/FGFR alterations.[6] All patients had received at least one prior line of therapy.[7]

» Dosing: Pemigatinib was administered orally at a dose of 13.5 mg once daily for 14
consecutive days, followed by 7 days off, in 21-day cycles.[16]
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e Primary Endpoint: The primary endpoint was the ORR in Cohort A, as determined by an
independent review committee.[6]

e Tumor Assessment: Tumor response was assessed according to RECIST 1.1 criteria.
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Generalized Clinical Trial Workflow

Resistance Mechanisms

Acquired resistance is a significant challenge in targeted cancer therapies. For both
Derazantinib and Pemigatinib, a common mechanism of resistance involves the emergence of
secondary mutations in the FGFR2 kinase domain.[17][18] These mutations can interfere with
drug binding and reactivate downstream signaling. Notably, mutations at the "gatekeeper"
residue (V565) and in the "molecular brake" region (N550) of FGFR2 are frequently observed
upon resistance to reversible FGFR inhibitors like Pemigatinib.[18][19] Off-target resistance
mechanisms, such as alterations in the PI3K/mTOR and MAPK pathways, have also been
identified.[17]

Safety and Tolerability

The safety profiles of Derazantinib and Pemigatinib are generally manageable. For
Derazantinib, the most common treatment-related adverse events of any grade include
hyperphosphatemia, asthenia/fatigue, nausea, and elevations in transaminases.[4] Pemigatinib
is also associated with hyperphosphatemia, which is considered a pharmacodynamic effect of
FGFR inhibition.[20] Other common adverse events with Pemigatinib include alopecia and
diarrhea.[5]

Conclusion

Both Derazantinib and Pemigatinib have demonstrated meaningful clinical activity in patients
with previously treated, unresectable or metastatic cholangiocarcinoma harboring FGFR2
alterations. While direct comparative data is lacking, the available evidence from their
respective Phase 2 trials provides valuable insights for the research and drug development
community. Pemigatinib showed a higher objective response rate in its pivotal trial, while both
drugs exhibited comparable median progression-free and overall survival. The choice between
these agents in a clinical setting would likely depend on a variety of factors, including the
specific type of FGFR2 alteration, prior therapies, and the individual patient's tolerability profile.
Further research, including potential head-to-head trials and studies in earlier lines of therapy,
will be crucial to fully elucidate the comparative efficacy and optimal use of these targeted
therapies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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